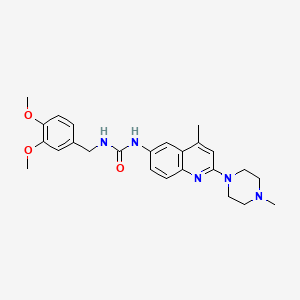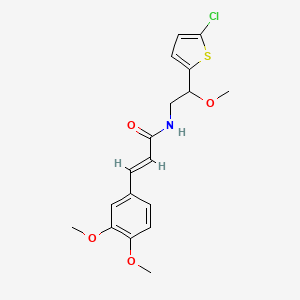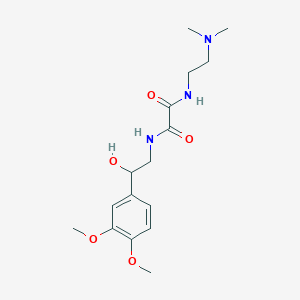![molecular formula C26H20ClN3O3S B2696173 N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 872196-72-0](/img/structure/B2696173.png)
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Characterization
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has been the subject of vibrational spectroscopic characterization to understand its stereo-electronic interactions, stability, and molecular geometry. Spectroscopic techniques such as Raman and Fourier transform infrared spectroscopy, combined with density functional theory (DFT), provide deep insights into the vibrational signatures, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such characterization is essential for elucidating the compound's physicochemical properties and potential applications in materials science and pharmacology (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The study of the crystal structures of related compounds provides insights into their molecular conformation, packing, and hydrogen bonding models. Such analyses are crucial for understanding the compound's physical properties and interactions in solid-state chemistry. Investigations into the crystal structures of similar N-(chlorophenyl)-2-{[diaminopyrimidin-2-yl]sulfanyl}acetamides reveal folded conformations and intramolecular hydrogen bonding, emphasizing the impact of molecular geometry on the compound's physical and chemical behavior (Subasri et al., 2016; Subasri et al., 2017).
Synthesis and Reactivity
Research into the synthesis and reactivity of N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide and related compounds is pivotal for their application in creating novel materials and pharmaceuticals. Studies demonstrate the compound's potential in forming stable hydrogen-bonded structures and the synthesis of novel derivatives with promising biological and chemical properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014; Rehman et al., 2013).
Biological Screening
While the primary compound itself may not have been directly linked to biological screening, related compounds have been synthesized and evaluated for biological activities, including antimicrobial effects. This research underscores the potential of such compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-12-6-16(7-13-20)24-29-25-21(14-17-4-2-3-5-22(17)33-25)26(30-24)34-15-23(31)28-19-10-8-18(27)9-11-19/h2-13H,14-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDKVYXIFHHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

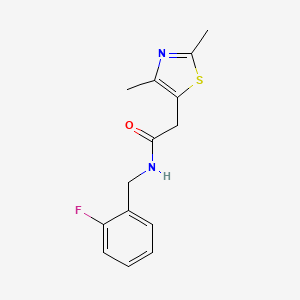
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2696092.png)
![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)
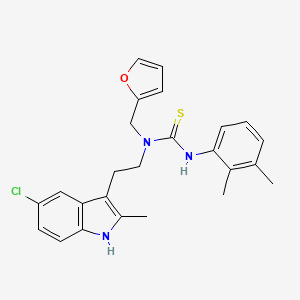
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)
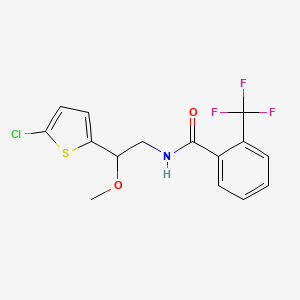
amine hydrochloride](/img/structure/B2696101.png)
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
